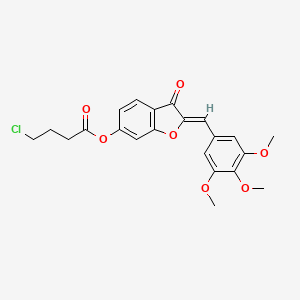

![molecular formula C20H22N2O5S B2659784 N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955750-59-1](/img/structure/B2659784.png)

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

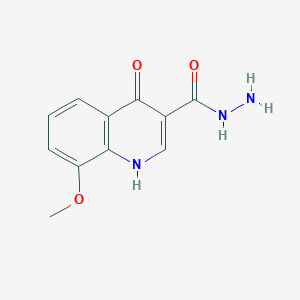

This compound belongs to a class of molecules known as tetrahydroisoquinolines . These are large groups of natural products that have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydroisoquinoline analogs are generally synthesized using various strategies . The core scaffold of these compounds is often constructed using these methods .Molecular Structure Analysis

The molecular structure of this compound would likely involve a tetrahydroisoquinoline core with various functional groups attached, including a propionyl group, a benzo[b][1,4]dioxine group, and a sulfonamide group.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Tetrahydroisoquinolines and their derivatives are known to participate in a variety of chemical reactions .Scientific Research Applications

Pharmacological Evaluation and Synthesis

A series of sulfonamide derivatives based on 1,4-benzodioxane was synthesized and evaluated for their pharmacological activities. These compounds exhibited moderate activities against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), with some showing promising activity against the lipoxygenase enzyme. They also demonstrated antimicrobial activities, with certain derivatives active against a panel of bacterial and fungal species. These findings suggest potential applications in treating conditions associated with these enzymes and pathogens (Irshad, 2018).

Anticonvulsant Effects and Carbonic Anhydrase Inhibition

Another study focused on tetrahydroisoquinoline derivatives, identifying compounds with potent anticonvulsant effects in animal models of epilepsy. These derivatives were evaluated for their ability to inhibit the enzyme carbonic anhydrase (CA), which is considered an attractive target for epilepsy treatment. Although some molecules showed better anticonvulsant properties than topiramate, their inhibitory activity on CA was weak and lacked selectivity (Gitto et al., 2009).

Enzyme Inhibitory Potential

Research into sulfonamides with benzodioxane and acetamide moieties investigated their enzyme inhibitory potential, particularly against α-glucosidase and acetylcholinesterase (AChE). The synthesized compounds showed substantial inhibitory activity against yeast α-glucosidase and were weak against AChE, highlighting their potential in medical applications related to these enzymes (Abbasi et al., 2019).

Synthesis Techniques and Molecular Frameworks

The preparation of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines was facilitated by a Preyssler heteropolyacid, showcasing a method for synthesizing these compounds with excellent yields. This technique highlights the potential for creating diverse molecular frameworks based on N-sulfonyl-tetrahydroisoquinolines, which could have varied scientific and pharmacological applications (Romanelli et al., 2010).

properties

IUPAC Name |

N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5S/c1-2-20(23)22-8-7-14-3-4-16(11-15(14)13-22)21-28(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,21H,2,7-10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYUVOMMDIBWSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

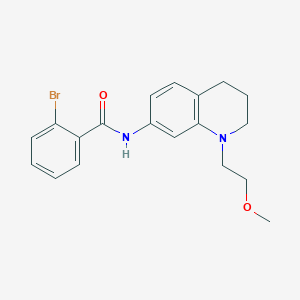

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2659702.png)

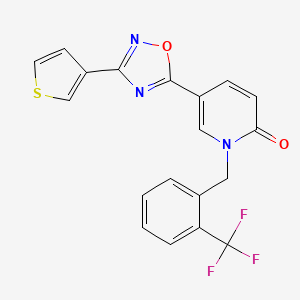

![[2-[[3-Ethoxycarbonyl-4-(furan-2-yl)thiophen-2-yl]amino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2659708.png)

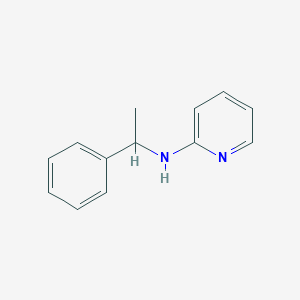

![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B2659709.png)

![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)

![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)

![1-Spiro[1H-2-benzofuran-3,3'-pyrrolidine]-1'-ylprop-2-en-1-one](/img/structure/B2659716.png)

![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)